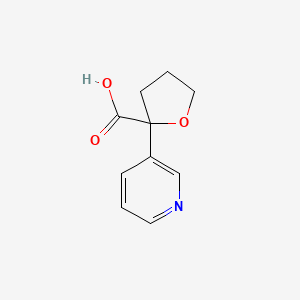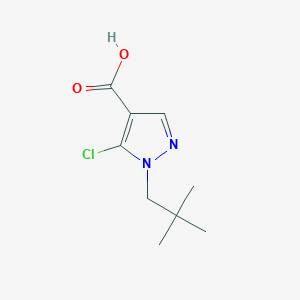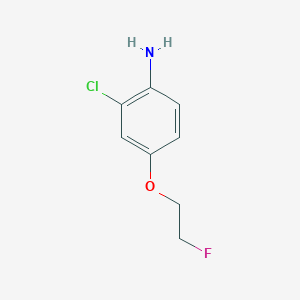![molecular formula C7H11N5O2 B13075186 [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is a synthetic compound with the molecular formula C7H11N5O2 It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea typically involves the reaction of 3-amino-4-methylpyrazole with acetic anhydride to form an intermediate, which is then reacted with urea to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Catalyst: None required
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various kinases and other enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-methylpyrazole: A precursor in the synthesis of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea.
Pyrazolo[1,5-a]pyrimidines:
Aminopyrazoles: A class of compounds with similar biological activities and chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various heterocyclic compounds further enhances its value in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C7H11N5O2 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-(3-amino-4-methylpyrazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C7H11N5O2/c1-4-2-12(11-6(4)8)3-5(13)10-7(9)14/h2H,3H2,1H3,(H2,8,11)(H3,9,10,13,14) |
Clave InChI |
UULYVXLBSRXPJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)CC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)


![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)







![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)

